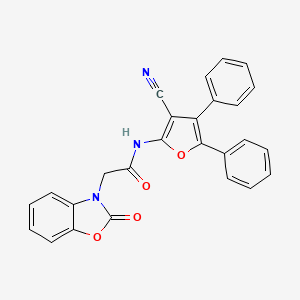![molecular formula C22H23N3O6S B3502773 diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B3502773.png)
diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate
Übersicht
Beschreibung
Diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a quinazolinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to larger batch processes. This includes scaling up the reaction conditions, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized thiophene derivative, while reduction could produce a less oxidized form of the compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 3-methyl-5-{[3-(phenyloxy)propanoyl]amino}thiophene-2,4-dicarboxylate
- Diethyl 3-methyl-5-{[3-(4-hydroxyquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate
Uniqueness
Diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate is unique due to its specific functional groups and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
diethyl 3-methyl-5-[3-(4-oxoquinazolin-3-yl)propanoylamino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-4-30-21(28)17-13(3)18(22(29)31-5-2)32-19(17)24-16(26)10-11-25-12-23-15-9-7-6-8-14(15)20(25)27/h6-9,12H,4-5,10-11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDACOHFKPQXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3502691.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3502692.png)
![7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N-[4-(MORPHOLINOCARBONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3502693.png)
![7-(DIFLUOROMETHYL)-N~3~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3502701.png)
![7-BENZYL-1,3-DIMETHYL-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3502708.png)
![(3-METHOXYPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE](/img/structure/B3502712.png)
![7-[(2-FLUOROPHENYL)METHYL]-8-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3502729.png)
![ETHYL 4-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B3502730.png)
![N-CYCLOHEXYL-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B3502732.png)
![N-[4-(2-FLUOROPHENOXY)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE](/img/structure/B3502735.png)
![N-TERT-BUTYL-2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE](/img/structure/B3502745.png)
![ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE](/img/structure/B3502751.png)

![ethyl 2-{[(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3502779.png)
